molecular formula C8H21Cl2N2OP B2608429 1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride CAS No. 2503204-69-9

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride

Cat. No.: B2608429
CAS No.: 2503204-69-9
M. Wt: 263.14
InChI Key: KZFOAMYYWHNWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H21Cl2N2OP. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphorylating agents. One common method includes the reductive amination of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its phosphoryl group plays a crucial role in binding to active sites of enzymes, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom, widely used in organic synthesis.

    N-Methylpiperidine: A methylated derivative of piperidine, used as a solvent and intermediate in chemical synthesis.

    4-Aminopiperidine: A piperidine derivative with an amino group at the 4-position, used in the synthesis of pharmaceuticals.

Uniqueness

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This functional group enhances its ability to participate in phosphorylation reactions and interact with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-8(9)4-6-10;;/h8H,3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFOAMYYWHNWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CN1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.